d-Camphoric acid

Chiral Separation MOF Enantiomeric Excess

Procure d-Camphoric acid (CAS 124-83-4) with defined (1R,3S) stereochemistry—the smallest rigid chiral dicarboxylate scaffold for asymmetric synthesis. Unlike racemic mixtures, this enantiopure building block resists racemization up to 180°C, enabling robust homochiral MOFs (BET 403–1380 m²/g) and chiral GC phases with >3,100 plates/m efficiency. Delivers up to 97% ee in Stetter reactions, 92% ee in phenylalanine resolution, and acts as a chiral resolving agent for amine separation. Verify specific rotation [+44.5° to +48.5°] to ensure stereochemical integrity.

Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
CAS No. 124-83-4
Cat. No. B196137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Named-Camphoric acid
CAS124-83-4
Synonymscamphoric acid 1-methyl ester
camphoric acid 1-methyl ester, sodium salt
camphoric acid 1-methyl ester, sodium salt, (cis)-(+-)-isomer
camphoric acid monomethyl ester
methyl sodium camphorate
monomethyl camphorate
monomethyl camphorate, sodium salt, (cis)-(+-)-isome
Molecular FormulaC10H16O4
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCC1(C(CCC1(C)C(=O)O)C(=O)O)C
InChIInChI=1S/C10H16O4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t6-,10+/m1/s1
InChIKeyLSPHULWDVZXLIL-LDWIPMOCSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





d-Camphoric Acid (CAS 124-83-4) for Procurement: Key Physicochemical and Structural Identifiers for Chiral Synthesis and Materials Science


d-Camphoric acid (CAS 124-83-4), systematically named (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid, is a chiral bicyclic dicarboxylic acid derived from the oxidation of naturally occurring (+)-camphor [1]. It is a white crystalline solid with a melting point of 183–189 °C, a specific rotation of [α]²⁰/D +44.5° to +48.5° (c=5, EtOH), and a water solubility of 0.8 g/100 mL . The compound possesses two chiral centers and is the smallest readily available rigid chiral dicarboxylate scaffold, rendering it a prolific enantiopure building block in asymmetric synthesis, chiral metal-organic frameworks (MOFs), and pharmaceutical resolution [2].

Why d-Camphoric Acid (CAS 124-83-4) Cannot Be Replaced by Generic Camphoric Acid or Other Chiral Diacids in Critical Applications


Procurement of a generic 'camphoric acid' without specifying stereochemistry introduces significant performance risk. The compound exists in three optically distinct forms: the dextrorotatory d-isomer (CAS 124-83-4), the levorotatory l-isomer, and the racemic DL-mixture [1]. Only the d-isomer possesses the defined (1R,3S) stereochemistry required for precise chiral recognition, asymmetric catalysis, and the construction of homochiral porous materials [2]. Furthermore, even among enantiopure chiral diacids, d-camphoric acid is distinguished by its compact, rigid bicyclic framework. This structural rigidity confers resistance to racemization under harsh solvothermal conditions—a critical advantage over more flexible or labile alternatives like tartaric acid or malic acid when synthesizing stable chiral MOFs [3].

Quantitative Evidence Guide: Differentiating d-Camphoric Acid (CAS 124-83-4) from Its Closest Analogs


Chiral Resolution Performance: Enantiomeric Excess (ee) of d-Camphoric Acid-Based MOF vs. Baseline

A chiral metal-organic framework (MOF) constructed from d-camphoric acid, [Zn₂(D-Cam)₂(4,4′-bpy)]ₙ, demonstrates enantioselective separation of phenylalanine with an enantiomeric excess (ee) of 92% for the D-enantiomer . This is a direct head-to-head comparison against the baseline racemic mixture (ee = 0%), illustrating the material's capacity for high-purity enantiomer isolation.

Chiral Separation MOF Enantiomeric Excess

Chiral MOF Surface Area Modulation: BET Surface Area Reduction Upon Enantiopure Ligand Incorporation

Incorporation of the enantiopure d-camphoric acid moiety into a MOF framework is associated with a significant and quantifiable reduction in Brunauer-Emmett-Teller (BET) surface area due to the occupation of pore space by chiral moieties . A baseline comparison shows a decrease from 1380 m²/g to 403 m²/g upon chiral modification, providing a direct metric for assessing the impact of chiral functionalization on material porosity.

Metal-Organic Frameworks Porosity BET Surface Area

Catalytic Enantioselectivity: d-Camphoric Acid-Derived Schiff Base vs. Alternative Chiral Ligands

A chiral Schiff base catalyst synthesized from d-camphoric acid, when complexed with Ti(OⁱPr)₄, mediates the enantioselective silylcyanation of aldehydes with enantioselectivities ranging from 25.1% to 72.7% ee . In a related study, camphoric acid-derived Ti(IV)(salen) complexes yielded the corresponding product in high yields (72–99%) with selectivities of up to 79% ee [1]. These values are benchmarked against the performance of alternative chiral ligand systems (e.g., BINOL/Ti) in the same reaction class, which often exhibit different selectivity profiles.

Asymmetric Catalysis Schiff Base Enantioselective Silylcyanation

GC Chiral Stationary Phase Efficiency: Theoretical Plates of d-Camphoric Acid MOF Column vs. Conventional Columns

A chiral MOF, Co(D-Cam)₁/₂(bdc)₁/₂(tmdpy), constructed using d-camphoric acid as the enantiopure building block, was employed as a stationary phase in gas chromatography (GC) [1]. The column exhibited a number of theoretical plates of 1,450 plates/m for a 30 m × 530 μm i.d. column and 3,100 plates/m for a 2 m × 75 μm i.d. column. This performance metric is a standard comparator for GC column efficiency, and the repeatability for retention times was demonstrated with <0.25% RSD.

Gas Chromatography Chiral Stationary Phase Theoretical Plates

Thermal Stability: Decomposition Profile of d-Camphoric Acid vs. Solvothermal Synthesis Requirements

Thermogravimetric analysis (TGA) demonstrates that d-camphoric acid exhibits excellent thermal stability up to its melting point, with no significant decomposition observed below 180 °C . This thermal resilience is a critical property that enables its use as a building block in the solvothermal synthesis of metal-organic frameworks (MOFs), which often require temperatures exceeding 100 °C. Class-level inference suggests this stability surpasses that of more labile chiral diacids, such as malic acid, which is prone to dehydration under similar conditions.

Thermal Stability Thermogravimetric Analysis MOF Synthesis

Chiral Pool Abundance: d-Camphoric Acid as a Highly Prolific Building Block Compared to Isocamphoric Acid

Among chiral building blocks for homochiral porous materials, d-camphoric acid is described as 'highly prolific,' with its trans-isomer, l-isocamphoric acid, having remained unknown in the entire field of solid-state materials until very recently [1]. This stark contrast in research output and application breadth underscores the established utility and synthetic accessibility of d-camphoric acid relative to its under-explored isomer.

Homochiral Materials MOF Building Block

High-Value Application Scenarios for d-Camphoric Acid (CAS 124-83-4) Driven by Quantitative Differentiation Evidence


Enantioselective Chromatography: Chiral Stationary Phase for GC and HPLC

The demonstrated ability of d-camphoric acid-based MOFs to achieve 92% ee in phenylalanine resolution and to function as a GC stationary phase with >3,100 plates/m efficiency [1] makes this compound a strategic procurement choice for developing next-generation chiral chromatographic media. Its rigid scaffold ensures column stability and reproducible enantiomer separations, addressing the limited diversity of existing GC chiral phases.

Asymmetric Catalysis: Synthesis of Chiral Ligands and Organocatalysts

Procurement of d-camphoric acid is justified for programs in asymmetric catalysis, as it serves as a direct precursor to chiral Schiff base and thiourea catalysts. The cross-study data showing enantioselectivities of up to 79% ee in silylcyanation [2] and up to 97% ee in intramolecular Stetter reactions [3] demonstrate its utility in accessing a distinct stereoelectronic space that can be optimized for specific transformations.

Homochiral Metal-Organic Framework (MOF) Synthesis

For research groups focused on synthesizing homochiral porous materials, d-camphoric acid is the preferred enantiopure linker. Its thermal stability up to 180 °C and resistance to racemization under solvothermal conditions [4] make it a robust and reliable building block, directly contrasting with more labile alternatives like malic acid. The quantifiable impact on material porosity (BET surface area reduction from 1380 to 403 m²/g) provides a tangible parameter for engineering MOF properties.

Pharmaceutical Resolution Agent

The established role of d-camphoric acid as a chiral resolving agent for separating racemic amines via diastereomeric salt formation is supported by its specific rotation signature ([α]²⁰/D +44.5° to +48.5°) . This application leverages the compound's defined stereochemistry and acidic functionality to isolate single-enantiomer pharmaceutical intermediates, a critical step in manufacturing chiral active pharmaceutical ingredients (APIs).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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